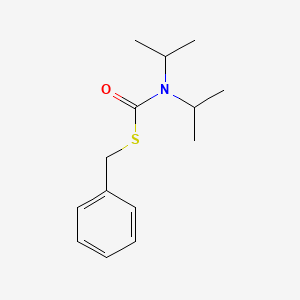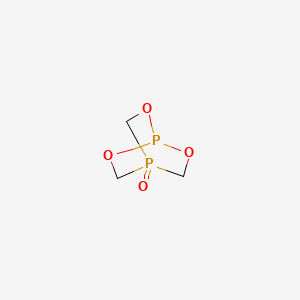
Methanol, phosphinylidynetri-, cyclic phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, phosphinylidynetri-, cyclic phosphite is a unique organophosphorus compound characterized by its cyclic structure. This compound is part of the broader class of phosphites, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The cyclic nature of this compound imparts distinct chemical properties that make it valuable in various scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanol, phosphinylidynetri-, cyclic phosphite typically involves the reaction of methanol with phosphorus trichloride under controlled conditions. The reaction proceeds through the formation of intermediate phosphorous esters, which then cyclize to form the cyclic phosphite. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yields and purity. The use of catalysts may also be employed to enhance the reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methanol, phosphinylidynetri-, cyclic phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphines and related derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanol, phosphinylidynetri-, cyclic phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological phosphates.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of methanol, phosphinylidynetri-, cyclic phosphite involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metals, making it useful in catalysis. In biological systems, it can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl phosphite
- Triphenyl phosphite
- Diethyl phosphite
Uniqueness
Methanol, phosphinylidynetri-, cyclic phosphite is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This cyclic nature allows for specific interactions in catalytic and biological systems that are not possible with linear phosphites.
Propiedades
Número CAS |
41097-27-2 |
|---|---|
Fórmula molecular |
C3H6O4P2 |
Peso molecular |
168.02 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1,4λ5-diphosphabicyclo[2.2.2]octane 4-oxide |
InChI |
InChI=1S/C3H6O4P2/c4-9-1-5-8(6-2-9)7-3-9/h1-3H2 |
Clave InChI |
NBKQGJFTSPNBQA-UHFFFAOYSA-N |
SMILES canónico |
C1OP2OCP1(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
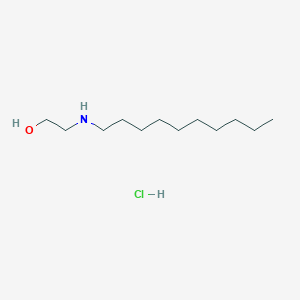
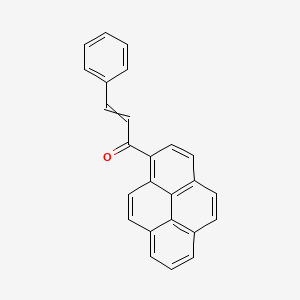
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
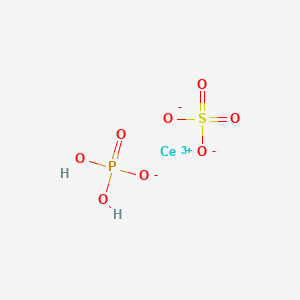
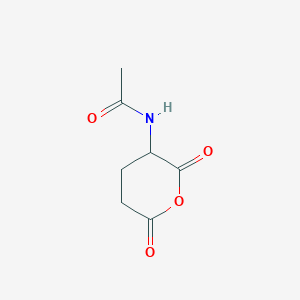
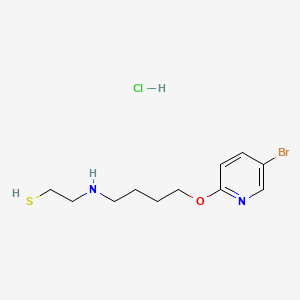
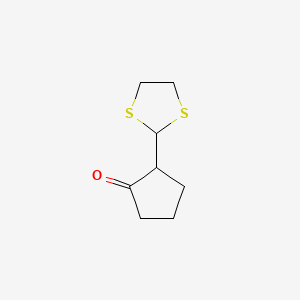
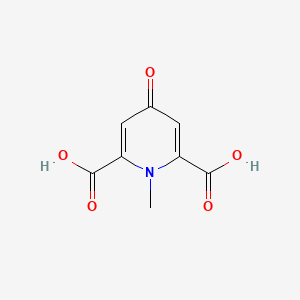
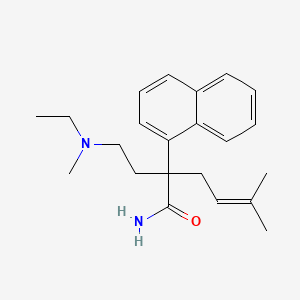
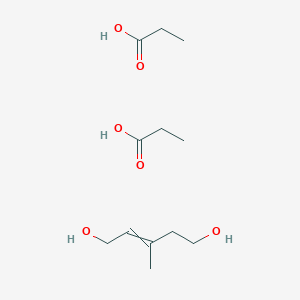

![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
